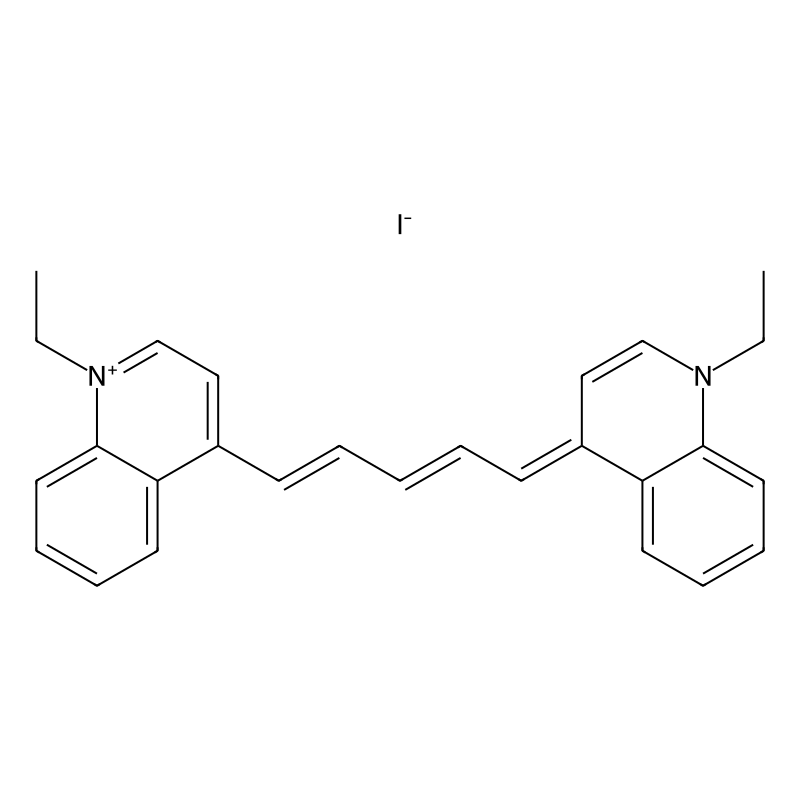

1,1'-Diethyl-4,4'-dicarbocyanine iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- 1,1’-Diethyl-4,4’-dicarbocyanine iodide is used in the field of photonic and optical materials . It has been used as a dye in these areas due to its photophysical properties .

- The compound exhibits a maximum absorption wavelength of 818 nm and an absorption coefficient of 213000 at 818 nm .

- This compound is a well-known photographic sensitizing dye .

- It belongs to the class of quinocyanine dyes and exhibits red and blue shifted absorption bands on aggregation .

- The photophysical properties of 1,1’-diethyl-4,4’-carbocyanine chloride have been measured for the dye bound to human serum albumin, incorporated in neutral micelles and after incubation with leukemia cells .

Photonic & Optical Materials

Photography

Medicine

Wearable Organic Optoelectronic Sensors

1,1'-Diethyl-4,4'-dicarbocyanine iodide is a synthetic organic compound belonging to the class of cyanine dyes, characterized by its intense coloration and high molar absorptivity. Its molecular formula is and it has a molecular weight of 480.4 g/mol . The compound features a conjugated system that allows for significant light absorption in the visible spectrum, making it useful in various applications, particularly in biological and analytical fields.

1,1'-Diethyl-4,4'-dicarbocyanine iodide is noted for its biological activity, particularly as a fluorescent dye. It is often employed in fluorescence microscopy and flow cytometry due to its ability to bind to nucleic acids and proteins. The compound's fluorescence properties make it valuable for visualizing cellular processes and structures in various biological studies .

The synthesis of 1,1'-diethyl-4,4'-dicarbocyanine iodide typically involves the condensation of appropriate aldehydes with diethylmalonate or similar compounds under acidic conditions. A common method includes:

- Reactants: Diethyl malonate and an appropriate aromatic aldehyde.

- Catalysis: Acidic catalyst (often p-toluenesulfonic acid).

- Conditions: Heating under reflux to promote condensation.

- Purification: The product is usually purified through recrystallization or chromatography.

This synthetic pathway allows for the production of high-purity dye suitable for research applications .

The applications of 1,1'-diethyl-4,4'-dicarbocyanine iodide are diverse:

- Fluorescent Labeling: Used extensively in biological imaging techniques.

- Photodynamic Therapy: Investigated for potential use in cancer treatment due to its phototoxic properties when activated by light.

- Analytical Chemistry: Employed as a reagent in various assays due to its strong absorbance characteristics.

These applications leverage the compound's unique optical properties and biocompatibility .

Interaction studies involving 1,1'-diethyl-4,4'-dicarbocyanine iodide often focus on its binding affinity with biomolecules such as DNA and proteins. These studies utilize techniques like fluorescence resonance energy transfer (FRET) to explore molecular interactions and dynamics within cells. The compound's ability to emit fluorescence upon excitation provides insights into cellular environments and molecular behaviors .

Several compounds share structural similarities with 1,1'-diethyl-4,4'-dicarbocyanine iodide. Here are some notable examples:

| Compound Name | Molecular Formula | Absorption Maximum (nm) | Unique Features |

|---|---|---|---|

| 1,1'-Diethyl-2,2'-cyanine iodide | C24H24N2I | 450 | Shorter conjugation length; lower absorption peak |

| 1,1'-Diethyl-2,2'-carbocyanine iodide | C25H26N2I | 480 | Intermediate length; used in similar applications |

| 1,1'-Diethyl-4,4'-carbocyanine iodide | C27H27N2I | 704 | Higher absorption than 1,1'-diethyl-2,2' variants |

| 1,1'-Diethyl-4,4'-tricarbocyanine iodide | C29H29N2I | 932 | Extended conjugation; used for longer wavelength applications |

The uniqueness of 1,1'-diethyl-4,4'-dicarbocyanine iodide lies in its optimal balance between absorption characteristics and biological compatibility, making it particularly suitable for fluorescence-based applications in research settings .

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant